Tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate is a chemical compound that features a tert-butyl carbamate protecting group attached to a cyclopropyl ring with an aminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate typically involves the protection of an amine group using a tert-butyl carbamate group. One common method is to react the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclopropyl ring.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The tert-butyl carbamate group can protect the amine functionality during chemical reactions, allowing for selective modifications. The cyclopropyl ring provides rigidity to the molecule, influencing its reactivity and interactions with other compounds.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[(1S,2R)-rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropyl]carbamate
- Tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate
Uniqueness
Tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate is unique due to its specific structural features, such as the aminomethyl group attached to the cyclopropyl ring
Biological Activity
Tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate (CAS No. 445479-35-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on its biological activity, including its chemical structure, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H18N2O2
- Molecular Weight : 186.25 g/mol
- SMILES Notation : CC(C)(C)OC(=O)N[C@H]1C[C@@H]1CN
- InChI Key : CYNGHIIXUHRJOA-RQJHMYQMSA-N
The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclopropyl structure containing an amino group. This unique configuration may contribute to its biological activities.
Antimicrobial Activity
Research indicates that carbamate derivatives often exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs can act against various bacterial strains by disrupting cell wall synthesis or inhibiting key metabolic pathways. The compound's potential effectiveness against Gram-positive and Gram-negative bacteria remains an area for future investigation.
Pharmacological Potential
Carbamate compounds are frequently explored for their roles in treating neurological disorders due to their ability to modulate neurotransmitter systems. The presence of the aminomethyl group may suggest possible interactions with neurotransmitter receptors or transporters, warranting further study into its neuropharmacological effects.
Case Studies and Research Findings
-
Antimicrobial Agents Development :
A review of novel antimicrobial agents highlights the importance of structural diversity in developing effective treatments against resistant strains of bacteria. Although specific data on this compound are lacking, its structural characteristics align with those of promising candidates in the fight against multidrug-resistant pathogens . -
Targeted Drug Design :
The design of drugs targeting specific bacterial proteins has been successful in developing new antibiotics. Molecular docking studies could be beneficial for understanding how this compound interacts with bacterial enzymes or receptors . -
Neuropharmacological Studies :
Compounds similar to this compound have been studied for their effects on neurotransmitter systems. Investigating its potential as a neuromodulator could provide insights into its therapeutic applications for neurological conditions .
Predicted Collision Cross Section (CCS)
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 187.14411 | 142.1 |
[M+Na]+ | 209.12605 | 150.9 |
[M+NH4]+ | 204.17065 | 149.3 |
[M+K]+ | 225.09999 | 149.1 |
[M-H]- | 185.12955 | 149.2 |
This table summarizes the predicted collision cross sections for various adducts of the compound, which can be useful in mass spectrometry analyses.
Properties
CAS No. |
1212311-78-8 |
---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(aminomethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(7)5-10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m0/s1 |
InChI Key |
CYNGHIIXUHRJOA-NKWVEPMBSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CC1CN |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1CN |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CN |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.